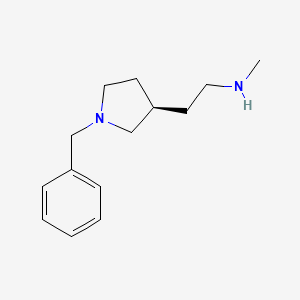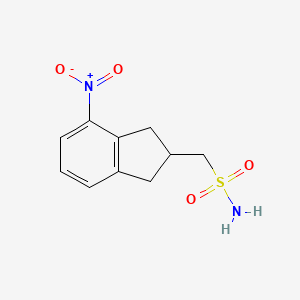
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a chemical compound with a unique structure that includes a nitro group, an indene moiety, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves the following steps:
Nitration of Indene: The starting material, indene, undergoes nitration to introduce the nitro group at the 4-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Formation of Methanesulfonamide: The amino group is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group, which can then participate in further reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Bases such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-dihydro-1H-inden-2-yl)methanesulfonamide: Lacks the nitro group, which affects its reactivity and applications.
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group, leading to different reactivity and uses.
Uniqueness
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to the presence of both a nitro group and a methanesulfonamide group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules.
Propriétés
Formule moléculaire |
C10H12N2O4S |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c11-17(15,16)6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2,(H2,11,15,16) |
Clé InChI |
XVVRFGHSKBTGGX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


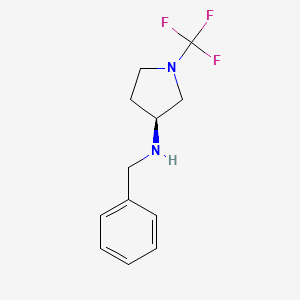
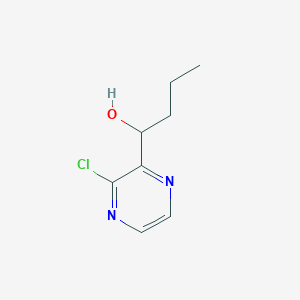
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)

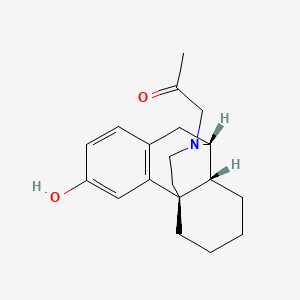
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
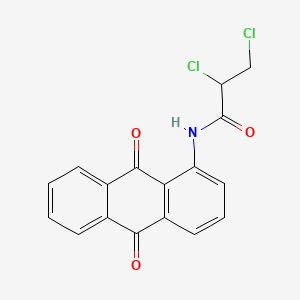
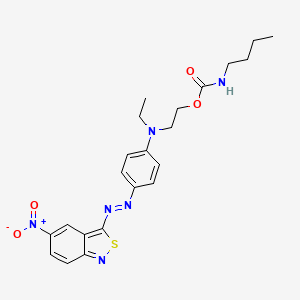

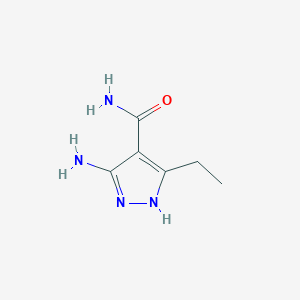
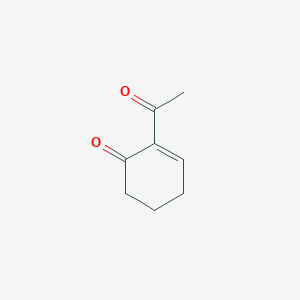

![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
